molecular formula C9H5BrN2O2 B183170 4-Bromo-5-nitroisoquinoline CAS No. 58142-46-4

4-Bromo-5-nitroisoquinoline

Cat. No. B183170
M. Wt: 253.05 g/mol
InChI Key: JAYGEXFKJUWRML-UHFFFAOYSA-N
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Patent
US07160894B2

Procedure details

The synthesized 4-bromo-5-nitroisoquinoline (1.0 g) and stannous chloride dihydrate (4.5 g, Wako Pure Chemical Industries) were suspended in ethanol (30 ml), added with concentrated hydrochloric acid (2.3 ml) and stirred at 80° C. for 30 minutes and at room temperature for further 12 hours. The reaction mixture was adjusted to pH 12 with addition of 2 N aqueous sodium hydroxide. The target compound was extracted three times with ethyl acetate (100 ml for each time), and the combined organic layer was washed with water (200 ml) and saturated brine (200 ml) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and then the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) to obtain the title compound (493 mg) as yellow powdery crystals.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[N+:12]([O-])=O)[CH:5]=[N:4][CH:3]=1.Cl.[OH-].[Na+]>C(O)C>[NH2:12][C:10]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:11]=1[C:2]([Br:1])=[CH:3][N:4]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CN=CC2=CC=CC(=C12)[N+](=O)[O-]
Step Two
Name
stannous chloride dihydrate
Quantity
4.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.3 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 30 minutes and at room temperature for further 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The target compound was extracted three times with ethyl acetate (100 ml for each time), and the combined organic layer
WASH
Type
WASH
Details
was washed with water (200 ml) and saturated brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C2C(=CN=CC2=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 493 mg
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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